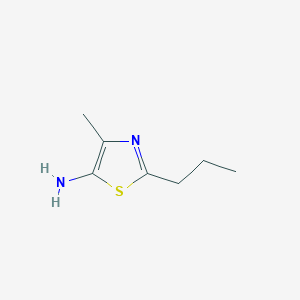

4-Methyl-2-propyl-1,3-thiazol-5-amine

CAS No.: 1250631-88-9

Cat. No.: VC2854025

Molecular Formula: C7H12N2S

Molecular Weight: 156.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1250631-88-9 |

|---|---|

| Molecular Formula | C7H12N2S |

| Molecular Weight | 156.25 g/mol |

| IUPAC Name | 4-methyl-2-propyl-1,3-thiazol-5-amine |

| Standard InChI | InChI=1S/C7H12N2S/c1-3-4-6-9-5(2)7(8)10-6/h3-4,8H2,1-2H3 |

| Standard InChI Key | CHQABGIGGXRXPB-UHFFFAOYSA-N |

| SMILES | CCCC1=NC(=C(S1)N)C |

| Canonical SMILES | CCCC1=NC(=C(S1)N)C |

Introduction

Structural Characteristics and Properties

Molecular Structure

4-Methyl-2-propyl-1,3-thiazol-5-amine is characterized by a five-membered thiazole ring containing one nitrogen and one sulfur atom, with specific substituents strategically positioned around this core. The compound features a methyl group at the 4-position, a propyl group at the 2-position, and an amino group at the 5-position of the thiazole ring. This specific arrangement of functional groups contributes to its distinct chemical behavior and potential biological activity.

The compound is formally classified as an amine due to the presence of the amino group attached to the thiazole ring. It has been cataloged in chemical databases with the CAS number 1250631-88-9, which serves as its unique identifier in scientific literature.

Physical Properties

The physical properties of 4-Methyl-2-propyl-1,3-thiazol-5-amine are crucial for understanding its behavior in various chemical and biological systems. These properties influence its solubility, stability, and interactions with other molecules.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C7H12N2S | |

| Molecular Weight | Approximately 156.24 g/mol | |

| Physical State | Not specified (likely crystalline solid) | - |

| Melting Point | Not specified in available data | - |

| Solubility | Expected to be soluble in organic solvents | - |

| InChI Key | CHQABGIGGXRXPB-UHFFFAOYSA-N |

The relatively low molecular weight of 4-Methyl-2-propyl-1,3-thiazol-5-amine suggests favorable drug-like properties, particularly in terms of membrane permeability and oral bioavailability, which are important considerations for potential pharmaceutical applications.

Electronic Properties

The electronic distribution within the thiazole ring of 4-Methyl-2-propyl-1,3-thiazol-5-amine is influenced by the electronegativity of the nitrogen and sulfur atoms. The nitrogen atom in the thiazole ring contributes to the compound's basic character, while the sulfur atom affects its nucleophilicity and susceptibility to oxidation.

The amino group at the 5-position serves as an electron-donating substituent, increasing electron density in the thiazole ring. This electronic effect, combined with the inductive effects of the methyl and propyl substituents, determines the compound's reactivity patterns in various chemical transformations.

Synthesis Methods and Production

Laboratory Synthesis Routes

The synthesis of 4-Methyl-2-propyl-1,3-thiazol-5-amine can be achieved through several synthetic approaches. One common method involves the reaction of 2-bromo-4-methyl-1,3-thiazole with propylamine in the presence of a base such as potassium carbonate. This reaction typically occurs in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate product formation.

The general synthetic pathway can be outlined as follows:

-

Starting with 2-bromo-4-methyl-1,3-thiazole as the key precursor

-

Reacting with propylamine in the presence of potassium carbonate

-

Using dimethylformamide as the solvent

-

Heating the reaction mixture to promote substitution

-

Purification of the final product through appropriate techniques

This approach represents a straightforward method for introducing the propyl substituent at the 2-position of the thiazole ring, followed by subsequent modifications to achieve the desired compound.

Industrial Production Methods

In industrial settings, the production of 4-Methyl-2-propyl-1,3-thiazol-5-amine often employs optimized versions of laboratory synthesis methods, with modifications to enhance efficiency, yield, and purity. Industrial production may utilize continuous flow reactors to optimize reaction conditions, thereby enhancing yield and purity levels.

Key aspects of industrial production include:

-

Scaled-up reaction vessels with precise temperature control

-

Continuous flow reactors for consistent reaction conditions

-

Automated monitoring systems to ensure reaction completion

-

Efficient heat exchange systems to manage exothermic reactions

-

Specialized equipment for handling larger quantities of reagents and products

These industrial approaches aim to maximize yield while maintaining high purity standards, which are essential for commercial applications of the compound.

Purification Techniques

After synthesis, 4-Methyl-2-propyl-1,3-thiazol-5-amine requires purification to remove byproducts, unreacted starting materials, and other impurities. Several purification methods can be employed:

| Purification Method | Application | Advantages |

|---|---|---|

| Recrystallization | Crystalline product isolation | Simple, cost-effective |

| Column Chromatography | Separation of structurally similar compounds | High resolution |

| HPLC | Analytical-grade purification | Precise, quantitative |

| Extraction | Separation from reaction mixtures | Scalable |

Additional purification steps such as recrystallization or chromatography are often employed to isolate the final product with high purity levels. These purification techniques are essential for obtaining research-grade or pharmaceutical-grade material.

Chemical Reactivity and Transformations

Oxidation Reactions

4-Methyl-2-propyl-1,3-thiazol-5-amine can undergo various oxidation reactions, particularly involving the sulfur atom in the thiazole ring. The compound can be oxidized to form sulfoxides or sulfones using appropriate oxidizing agents.

Typical oxidation pathways include:

-

Formation of sulfoxides using hydrogen peroxide or sodium periodate

-

Conversion to sulfones using stronger oxidants such as m-chloroperbenzoic acid

-

Selective oxidation of the amino group under controlled conditions

Nucleophilic and Electrophilic Reactions

The presence of the amino group at the 5-position of 4-Methyl-2-propyl-1,3-thiazol-5-amine confers nucleophilic character to this position, enabling reactions with electrophilic reagents. Common transformations include:

-

Acylation reactions with acid chlorides or anhydrides

-

Alkylation of the amino group to form secondary or tertiary amines

-

Reductive amination reactions with aldehydes or ketones

-

Formation of amides, ureas, or carbamates

-

Coupling reactions to form more complex structures

Simultaneously, the thiazole ring itself can participate in electrophilic aromatic substitution reactions, although these typically require activating conditions due to the moderate electron density of the heterocyclic system.

Coordination Chemistry

The nitrogen atoms in 4-Methyl-2-propyl-1,3-thiazol-5-amine can serve as coordination sites for various metal ions, forming complexes with potential applications in catalysis, materials science, and medicinal chemistry. The thiazole nitrogen and the amino group can participate in coordination bonds with transition metals, creating structures with diverse geometries and properties.

These metal complexes may exhibit unique catalytic, optical, or biological properties that differ from those of the free ligand, expanding the potential applications of 4-Methyl-2-propyl-1,3-thiazol-5-amine in various fields of research.

| Biological Activity | Mechanism | Potential Application |

|---|---|---|

| Antimicrobial | Inhibition of cell wall synthesis | Antibacterial or antifungal agents |

| Anti-inflammatory | Inhibition of inflammatory mediators | Treatment of inflammatory disorders |

| Anticancer | Various mechanisms including enzyme inhibition | Potential anticancer agents |

| Antiviral | Inhibition of viral replication | Treatment of viral infections |

The specific substitution pattern in 4-Methyl-2-propyl-1,3-thiazol-5-amine may confer unique biological properties that could be exploited in pharmaceutical research and development.

Research and Industrial Applications

4-Methyl-2-propyl-1,3-thiazol-5-amine serves as a valuable building block in organic synthesis and medicinal chemistry research. Its potential applications include:

-

Use as an intermediate in the synthesis of more complex heterocyclic compounds

-

Serving as a scaffold for the development of compound libraries in drug discovery

-

Functioning as a model compound for studying thiazole reactivity and properties

-

Application in structure-activity relationship studies for pharmaceutical development

In industrial contexts, the compound could potentially serve as a precursor for specialty chemicals, agricultural compounds, or materials with specific properties, although these applications would require further research and development.

Comparative Analysis with Related Compounds

Structural Analogs and Derivatives

A comparative analysis of 4-Methyl-2-propyl-1,3-thiazol-5-amine with structurally related compounds provides insights into how subtle structural modifications affect chemical and potentially biological properties:

| Compound | Structural Differences | Notable Properties | Potential Applications |

|---|---|---|---|

| 4-Methyl-2-propyl-1,3-thiazol-5-amine | Reference compound | Amino group at 5-position, propyl at 2-position | Synthetic intermediate, potential biological activity |

| 2-(4-Methyl-2-(piperidin-1-yl)thiazol-5-yl)ethan-1-amine | Piperidine ring at 2-position, ethylamine at 5-position | Enhanced lipophilicity, different binding profile | Anticancer research, enhanced biological activity |

| 4-Methyl-2-ethyl-1,3-thiazol-5-amine | Shorter alkyl chain at 2-position | Modified lipophilicity | Similar applications with altered pharmacokinetics |

| 4-Phenyl-2-propyl-1,3-thiazol-5-amine | Phenyl instead of methyl at 4-position | Increased aromaticity | Extended conjugation offers unique properties |

This comparison demonstrates how structural modifications can significantly alter the properties and potential applications of thiazole derivatives, highlighting the importance of systematic structural studies in the development of these compounds.

Physicochemical Property Comparison

The physicochemical properties of 4-Methyl-2-propyl-1,3-thiazol-5-amine and related thiazole derivatives influence their behavior in chemical and biological systems:

| Property | 4-Methyl-2-propyl-1,3-thiazol-5-amine | Related Thiazole Derivatives | Significance |

|---|---|---|---|

| Molecular Weight | ~156.24 g/mol | Varies by substitution | Affects membrane permeability |

| Lipophilicity | Moderate (due to propyl group) | Depends on substitution pattern | Influences solubility and absorption |

| Hydrogen Bond Donors | 2 (NH₂ group) | Varies with functional groups | Affects binding to biological targets |

| Hydrogen Bond Acceptors | 3 (ring N, S, NH₂) | Depends on functional groups | Determines interaction potential |

| Rotatable Bonds | Limited (propyl chain) | Varies with substituents | Impacts conformational flexibility |

These physicochemical properties collectively determine the behavior of these compounds in various applications, particularly in biological systems where factors like solubility, permeability, and binding affinity are crucial.

Future Research Directions

Synthesis Optimization

Future research on 4-Methyl-2-propyl-1,3-thiazol-5-amine could focus on optimizing synthetic routes to improve yield, reduce environmental impact, and enhance scalability. Potential areas for investigation include:

-

Development of catalytic methods for more efficient synthesis

-

Exploration of green chemistry approaches using environmentally friendly reagents

-

Implementation of flow chemistry techniques for continuous production

-

Investigation of chemoenzymatic synthesis pathways

-

Design of one-pot multi-step syntheses to reduce isolation and purification steps

These synthetic advancements would facilitate both laboratory research and potential industrial applications of this compound.

Biological Activity Screening

Comprehensive biological screening of 4-Methyl-2-propyl-1,3-thiazol-5-amine would provide valuable insights into its potential applications in pharmaceutical research:

-

Antimicrobial activity against various bacterial and fungal strains

-

Enzyme inhibition assays targeting kinases, proteases, and other relevant enzymes

-

Cell-based assays to evaluate cytotoxicity and antiproliferative effects

-

Anti-inflammatory activity assessment in appropriate model systems

-

Structure-activity relationship studies through systematic modification of substituents

Such screening efforts would establish a foundation for the potential development of this compound or its derivatives as bioactive agents.

Materials Science Applications

The unique structural features of 4-Methyl-2-propyl-1,3-thiazol-5-amine suggest potential applications in materials science that merit further investigation:

-

Development of coordination polymers utilizing the nitrogen binding sites

-

Exploration of photophysical properties for potential sensing applications

-

Investigation of self-assembly behavior in various solvent systems

-

Study of thin-film formation for potential electronic applications

-

Incorporation into polymeric materials to impart specific properties

These materials science applications would expand the utility of this compound beyond traditional chemical and pharmaceutical contexts.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume